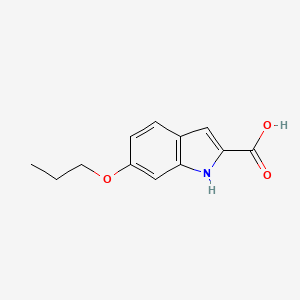
6-propoxy-1H-indole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propoxy-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C12H13NO3 . It is a derivative of indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-propoxy-1H-indole-2-carboxylic Acid consists of a propoxy group attached to the 6th position of an indole ring, and a carboxylic acid group attached to the 2nd position . The molecular weight of this compound is 219.24 g/mol .Aplicaciones Científicas De Investigación
HIV-1 Integrase Strand Transfer Inhibitors
Indole-2-carboxylic acid derivatives, including those with a propoxy group at the sixth position, have been identified as potent inhibitors of HIV-1 integrase . These compounds can effectively impair the viral replication process by inhibiting the strand transfer step, which is crucial for the integration of viral DNA into the host genome. The optimization of these molecules has led to derivatives with significant inhibitory activity, offering a promising scaffold for developing new antiretroviral drugs.
Anticancer Activity
The indole core is a prevalent structure in many natural products and drugs with anticancer properties . Derivatives of 6-propoxy-1H-indole-2-carboxylic Acid may exhibit potential in treating various cancer types due to their ability to interact with biological targets involved in cell proliferation and apoptosis.
Antimicrobial Agents
Indole derivatives are known for their antimicrobial activity, which includes the potential to combat bacteria, fungi, and viruses . The structural modifications in 6-propoxy-1H-indole-2-carboxylic Acid could lead to the development of new antimicrobial agents that can be used to treat infections resistant to current medications.
Anti-inflammatory Properties
The indole scaffold is associated with anti-inflammatory effects, which can be harnessed in the design of new therapeutic agents . By modifying the indole-2-carboxylic acid structure, researchers can develop compounds that may be used to treat inflammatory diseases.
Neuroprotective Effects
Indole compounds have shown promise in neuroprotection, which is the preservation of neuronal structure and function . Derivatives of 6-propoxy-1H-indole-2-carboxylic Acid might be explored for their potential to protect against neurodegenerative diseases or to mitigate the effects of neurological damage.
Modulation of Immune Response
Some indole derivatives have been found to modulate the immune response, which can be beneficial in treating autoimmune diseases or in enhancing vaccine efficacy . The specific effects of 6-propoxy-1H-indole-2-carboxylic Acid on the immune system could open up new avenues for research in immunotherapy.
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The indole nucleus of these compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Therefore, future research could focus on exploring the biological activities of 6-propoxy-1H-indole-2-carboxylic Acid and its potential applications in medicine.
Mecanismo De Acción
Target of Action
Indole derivatives, which include 6-propoxy-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Nevertheless, indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of HIV-1 integrase . The indole nucleus of this compound was observed to chelate with two Mg^2+ ions within the active site of integrase
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response . It’s possible that 6-propoxy-1H-indole-2-carboxylic acid could have similar effects, but more research is needed to confirm this.
Pharmacokinetics
Indole derivatives have been found in many important synthetic drug molecules, indicating that they likely have favorable pharmacokinetic properties .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that 6-propoxy-1H-indole-2-carboxylic acid could have similar effects, but more research is needed to confirm this.
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more
Propiedades
IUPAC Name |
6-propoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-5-16-9-4-3-8-6-11(12(14)15)13-10(8)7-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJZECGARHZBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propoxy-1H-indole-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

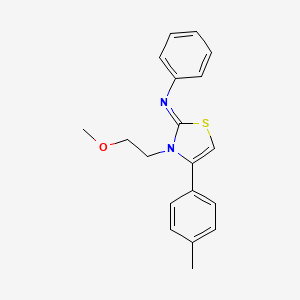
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)
![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)
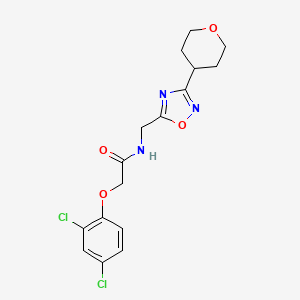
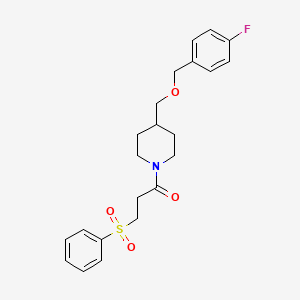
![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)
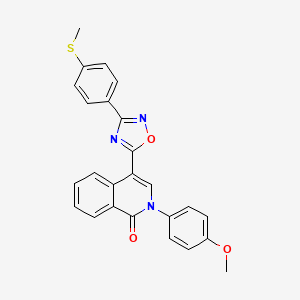
![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)